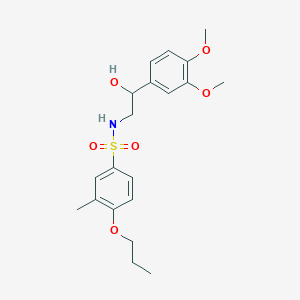

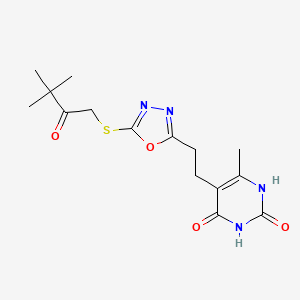

![molecular formula C15H15N5O2S B3018295 6-[[4-(2,5-二甲苯基)-5-硫代亚甲基-1H-1,2,4-三唑-3-基]甲基]-1H-嘧啶-2,4-二酮 CAS No. 872696-20-3](/img/structure/B3018295.png)

6-[[4-(2,5-二甲苯基)-5-硫代亚甲基-1H-1,2,4-三唑-3-基]甲基]-1H-嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

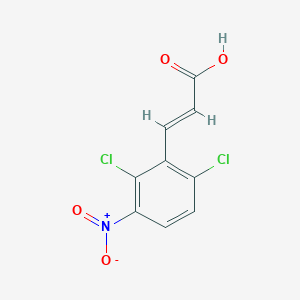

The compound "6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" is a chemical entity that appears to be related to a class of compounds that include sulfanylidene pyrimidine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and pharmaceuticals. The provided data does not directly discuss this specific compound but offers insights into similar molecules that could help infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related sulfanylidene pyrimidine derivatives, as mentioned in the provided data, involves acid-catalyzed cyclocondensation reactions between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes . This method could potentially be adapted for the synthesis of "6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" by choosing appropriate starting materials and conditions that would favor the formation of the 1,2,4-triazole and pyrimidine rings present in the target molecule.

Molecular Structure Analysis

The molecular structure of sulfanylidene pyrimidine derivatives is known to adopt conformations that are intermediate between boat, screw-boat, and twist-boat forms . This conformational flexibility could be relevant to the target compound, potentially affecting its interaction with biological targets. The presence of a 1,2,4-triazole ring in the target compound may also influence its overall geometry and electronic distribution.

Chemical Reactions Analysis

While the specific chemical reactions of "6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" are not detailed in the provided data, similar compounds have been investigated for their potential as chemotherapeutic agents . The reactivity of such compounds could be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the overall electronic structure, which can be studied through techniques like NBO analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanylidene pyrimidine derivatives can be explored through spectroscopic methods such as FT-IR and FT-Raman . These techniques provide information on the vibrational frequencies of the molecule, which are related to bond strengths and molecular interactions. The HOMO-LUMO gap and MEP analysis can give insights into the electronic properties, such as the potential for non-linear optical behavior and charge distribution within the molecule . Additionally, molecular docking studies can predict the inhibitory activity of these compounds against specific biological targets, suggesting their potential therapeutic applications .

科学研究应用

合成和催化

- 报道了一种吡啶-嘧啶及其衍生物的高效合成方法,涉及 1,3-二甲基-6-氨基尿嘧啶和腈,由负载在功能化纳米二氧化硅上的三嗪二膦氢硫酸离子液体催化。该方法展示了催化剂的可重复使用性及其显着的活性,在易于回收和后处理方面具有优势 (Rahmani 等人,2018)。

化学相互作用和反应

- 在各种条件下研究了 1, 3-恶嗪-2, 4(3H)-二酮衍生物与胺的开环反应,导致形成多种反应产物,包括嘧啶和乙酰乙酰胺。这项研究突出了这些化合物多样化的化学行为和在合成化学中的潜在应用 (Kinoshita 等人,1989)。

抗菌活性

- 合成了新型 [1,2,4]三唑并[1,5-c]嘧啶衍生物并测试了其抗菌活性。这些化合物为开发新的抗菌剂提供了潜力,展示了嘧啶衍生物在药物化学中的多功能性 (El-Agrody 等人,2001)。

绿色化学应用

- 开发了一种在研磨技术下使用铝酸磺酸纳米催化剂的一锅三组分合成吡啶并[2,3-d]嘧啶酮的方法。这种方法符合绿色化学原则,强调高产率、短反应时间和催化剂的可重复使用性,展示了嘧啶衍生物在可持续化学过程中的作用 (Abdelrazek 等人,2019)。

结构和电子性质

- 研究了由双(氯羰基)二硫烷和双(三甲基甲硅烷基)胺合成的 1,2,4-二噻唑烷二酮-3,5-二酮(二噻琥珀酰胺)。这些杂环在肽合成中用作氨基保护基团和掩蔽异氰酸酯,展示了嘧啶衍生物在有机合成中的结构和电子效用 (Barany 等人,2005)。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . The cell cycle is responsible for cell growth and division. When CDK2 is inhibited, the cell cycle is disrupted, which can lead to the death of rapidly dividing cells, such as cancer cells .

Result of Action

The result of the compound’s action is a significant inhibition of cell proliferation . This is particularly effective against cancer cells, which divide rapidly and uncontrollably. The compound has shown potent cytotoxic activities against certain cell lines .

属性

IUPAC Name |

6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-8-3-4-9(2)11(5-8)20-12(18-19-15(20)23)6-10-7-13(21)17-14(22)16-10/h3-5,7H,6H2,1-2H3,(H,19,23)(H2,16,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAPGVYQKULRIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)CC3=CC(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

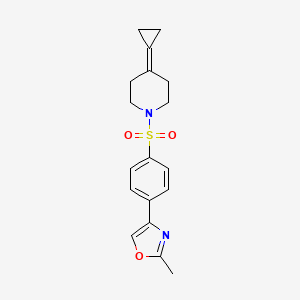

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid](/img/structure/B3018213.png)

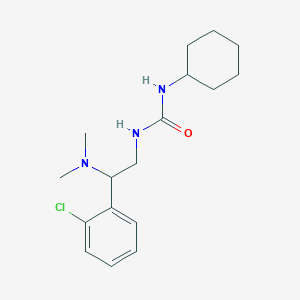

![N-allyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine](/img/structure/B3018221.png)

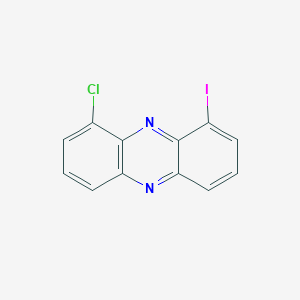

![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3018222.png)

![3-methyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3018226.png)

![3-(3-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B3018230.png)